1-(2-pyridinylmethyl)piperazine diethanedioate
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Overview
Description
1-(2-pyridinylmethyl)piperazine diethanedioate is a chemical compound with the molecular formula C14H19N3O8. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridinylmethyl group and diethanedioate moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinylmethyl)piperazine diethanedioate typically involves the reaction of piperazine with 2-chloromethylpyridine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the diethanedioate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinylmethyl)piperazine diethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of piperazine derivatives with reduced pyridinylmethyl groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-pyridinylmethyl)piperazine diethanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-pyridinylmethyl)piperazine diethanedioate involves its interaction with specific molecular targets, such as GABA receptors. The compound binds to these receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-pyridinylmethyl)piperazine
- 1-(4-pyridinylmethyl)piperazine
- 1-(2-pyridinylmethyl)piperazine dihydrochloride
Uniqueness
1-(2-pyridinylmethyl)piperazine diethanedioate is unique due to its diethanedioate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
oxalic acid;1-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;2*3-1(4)2(5)6/h1-4,11H,5-9H2;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNZVMGCMJIMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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